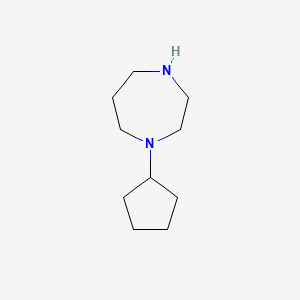

1-Cyclopentyl-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

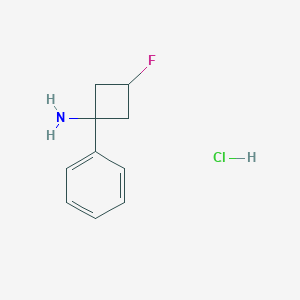

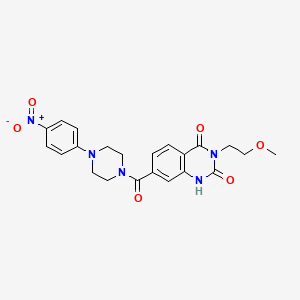

1-Cyclopentyl-1,4-diazepane is a chemical compound with the empirical formula C24H36N2O6S2 and a molecular weight of 512.68 . It is a solid substance and is part of a class of compounds known as 1,4-diazepines . These are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities .

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives, including this compound, has been a subject of interest for many researchers due to their medicinal importance . N-Propargylamines, versatile building blocks in organic synthesis, have been successfully transformed into many significant N-heterocycles . The synthesis of 1,4-diazepane cores from N-propargylamines has undergone an explosive growth in recent years due to high atom economy and shorter synthetic routes .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=S(C(C=C1)=CC=C1C)(O)=O.O=S(C(C=C2)=CC=C2C)(O)=O.N3(CCCNCC3)C4CCCC4 . Chemical Reactions Analysis

1,4-Diazepines, including this compound, have been studied extensively for their reactivity . They are involved in a variety of chemical reactions, which contribute to their wide range of biological activities .Physical and Chemical Properties Analysis

This compound is a solid substance . It has an empirical formula of C24H36N2O6S2 and a molecular weight of 512.68 .科学的研究の応用

Synthesis Techniques : 1,4-diazacycles, including diazepanes, are synthesized using unique catalytic routes, as demonstrated by Nalikezhathu et al. (2023) who reported the synthesis of these compounds by diol-diamine coupling using a specific ruthenium(II) catalyst. This method allows the creation of diazepanes generally inaccessible via other catalytic routes and is applicable to different amines and alcohols relevant in medicinal platforms (Nalikezhathu et al., 2023).

Chemical Transformations : Ren et al. (2017) explored 4-Diazoisochroman-3-imines as a new class of metal carbene precursors. They demonstrated that these compounds, under specific catalysis, can undergo transformations to produce various heterocyclic compounds, including tetrahydroisochromeno[3,4-b]azepines (Ren et al., 2017).

Catalysis in Organic Synthesis : A study by Moosavi-Zare et al. (2016) described the use of a novel nanostructured catalyst based on 1,4-diaza-bicyclo[2.2.2]octane for the efficient synthesis of spiropyrans. This highlights the role of diazepane derivatives in facilitating complex organic reactions (Moosavi‐Zare et al., 2016).

Medicinal Chemistry : The 1,3-diazepine scaffold, closely related to 1,4-diazepane, is noted for its applications in medicinal chemistry. Malki et al. (2021) discussed its presence in biologically active compounds, including its use in designing compounds with a range of biological activities, demonstrating the versatility of diazepane-related structures in drug design (Malki et al., 2021).

Drug Discovery : Boddy et al. (2019) described a strategy for rapid assembly of saturated nitrogen heterocycles, including diazepanes, via a one-pot N-H insertion and cyclization sequence. This method, applicable in drug discovery, showcases the importance of diazepane derivatives in constructing complex molecular structures (Boddy et al., 2019).

Pharmacokinetics and Drug Metabolism : Inomata et al. (2005) investigated the effects of genetic polymorphism on the pharmacokinetics of diazepam, a diazepane derivative, and its influence on recovery from general anesthesia. This study underscores the significance of diazepane derivatives in understanding drug metabolism and personalized medicine (Inomata et al., 2005).

特性

IUPAC Name |

1-cyclopentyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-5-10(4-1)12-8-3-6-11-7-9-12/h10-11H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTJLUGTAUOTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947399 |

Source

|

| Record name | 1-Cyclopentyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245070-83-1 |

Source

|

| Record name | 1-Cyclopentyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide](/img/structure/B2827114.png)

![Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2827116.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827118.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2827127.png)

![2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2827128.png)

![4-[1-(3-Methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2827131.png)